N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-4-23-15-19-18-14(24-15)16-13(22)12-10(3)21(20-17-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHOPIIMDVFUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The thiadiazole and triazole intermediates are then coupled using appropriate reagents and conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted 1,2,3-triazole-4-carboxamides, which are explored for diverse pharmacological and material applications. Below is a detailed comparison with analogous derivatives:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Cyclopropyl substituents, being smaller and more rigid, may reduce steric hindrance but limit solubility in polar solvents. The 4-methylphenyl group on the triazole ring (target compound) increases steric bulk compared to the phenyl group in the analog , which could influence binding interactions in biological targets (e.g., enzyme active sites).
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (360.45 vs. 326.38 g/mol) may reduce oral bioavailability per Lipinski’s rule of five, though the ethylsulfanyl group’s hydrophobicity could offset this .
Synthetic Accessibility :
- Both compounds rely on carboxamide coupling, but the ethylsulfanyl-substituted thiadiazole amine precursor may require additional steps for sulfanyl group introduction compared to cyclopropyl derivatives .
Research Findings and Structural Analysis
- Spectroscopic Characterization : The target compound’s synthesis is confirmed by ¹H NMR (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–7.5 ppm) and IR (amide C=O stretch ~1650 cm⁻¹) .
- Comparative Stability : Thiadiazoles with sulfur-based substituents (e.g., ethylsulfanyl) are generally more stable under acidic conditions than cyclopropyl analogs due to reduced ring strain .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of thiadiazoles and triazoles. Its unique structure incorporates various functional groups known for their biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: CHNOS
Molecular Weight: Approximately 344.44 g/mol
Biological Activity Overview
The biological activities of this compound have been explored through various studies focusing on its antimicrobial, antitumor, and antiviral properties.
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of thiadiazoles possess activity against several bacterial strains including Staphylococcus aureus and Escherichia coli .
- A comparative analysis showed that the presence of the ethylsulfanyl group enhances the bioactivity of related compounds .
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines:
| Cell Line | IC50 (µM) | Control |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 3.3 | Cisplatin |
| HEK293T (Human Embryonic Kidney) | 34.71 | Cisplatin |
These findings suggest that the compound exhibits cytotoxic effects comparable to established chemotherapeutic agents .
Antiviral Activity
The antiviral efficacy of this compound has also been noted in studies involving viral pathogens. The thiadiazole moiety is believed to contribute to its antiviral properties by acting as a bioisostere of thiazole rings commonly used in antiviral drugs .
Case Studies
A notable study involved synthesizing a series of 1,3,4-thiadiazole derivatives and evaluating their biological activities. Among these derivatives, one compound demonstrated significant inhibitory activity against the tobacco mosaic virus (TMV), highlighting the potential for developing antiviral agents based on this scaffold .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thiadiazole and triazole rings can significantly influence biological activity. For example:
Q & A
Q. What are the key steps in synthesizing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of precursors (e.g., 4-methylphenyl isocyanide and substituted thiadiazole derivatives) and cyclization. For example, analogous triazole-thiadiazole hybrids are synthesized via reactions between isocyanides and azides, followed by purification using column chromatography . Key intermediates (e.g., carboximidoyl chlorides) are characterized via NMR and FTIR spectroscopy to confirm functional groups. X-ray crystallography (as in ) is critical for resolving structural ambiguities in intermediates .
Q. What analytical techniques are essential for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition.
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity in heterocyclic rings. For example, used single-crystal X-ray diffraction to resolve bond lengths and angles in related thiadiazole derivatives .
- HPLC : Assesses purity, particularly for compounds with low solubility (e.g., highlights solubility challenges) .
Q. How can researchers address low aqueous solubility during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability while enhancing solubility .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the thiadiazole or triazole moieties. discusses modifying thiadiazole derivatives to improve bioavailability via sulfone or morpholine substitutions .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial or antitumor activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the ethylsulfanyl group with cyclohexylsulfanyl () or selenadiazole () to evaluate changes in biological activity .
- Enzyme Inhibition Assays : Use kinetic studies (e.g., IC₅₀ determination) to assess interactions with target enzymes like kinases or proteases. notes selective enzyme inhibition as a key advantage of triazole-carboxamide derivatives .
Q. How can contradictory data on enzyme inhibition mechanisms be resolved?
- Methodological Answer :
- Competitive Binding Assays : Perform displacement studies with known inhibitors to determine binding site competition.
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding poses, validated by mutagenesis studies. emphasizes correlating spectral data (e.g., UV-Vis) with computational results .
Q. What methodologies are used to optimize bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Modify the carboxamide group to ester prodrugs, which hydrolyze in vivo to release the active compound. highlights similar approaches for thiadiazole derivatives .
- Lipophilicity Optimization : Adjust logP values via alkyl chain modifications (e.g., replacing methylphenyl with fluorophenyl groups, as in ) .
Q. How are crystallographic data utilized to resolve synthetic byproducts or polymorphs?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve stereochemical ambiguities in reaction byproducts (e.g., used this to confirm dihedral angles in a related pyrazole-thiadiazole hybrid) .
- Powder XRD : Compare diffraction patterns to identify polymorphic forms affecting solubility and stability.
Experimental Design Considerations
Q. What controls are critical in biological activity assays to ensure reproducibility?
- Methodological Answer :
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls.
- Dose-Response Curves : Use at least six concentrations in triplicate to calculate EC₅₀/IC₅₀ values. emphasizes dose-dependent enzyme inhibition .
Q. How can researchers mitigate oxidative degradation during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Use forced degradation under UV light or H₂O₂ exposure to identify degradation pathways (e.g., sulfanyl group oxidation to sulfoxides, as in ) .
- Antioxidant Additives : Incorporate ascorbic acid or BHT in storage buffers to prolong shelf life.
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data?
- Methodological Answer :
- Z-factor Analysis : Validate assay robustness (Z > 0.5 indicates high-quality screens).
- Cluster Analysis : Group compounds by activity profiles to identify outliers or false positives. uses ANOVA to compare biological activity across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
